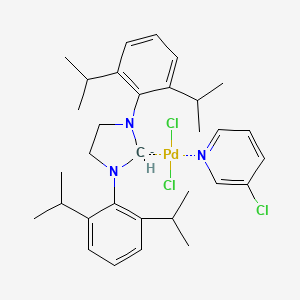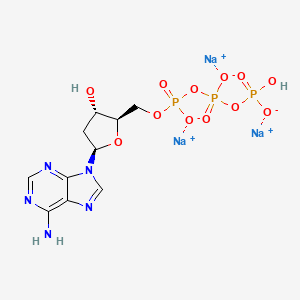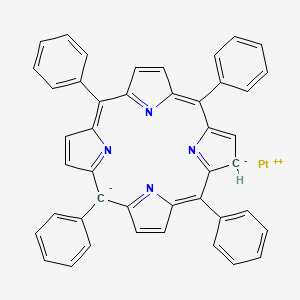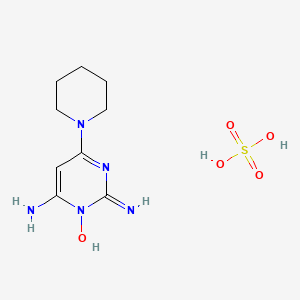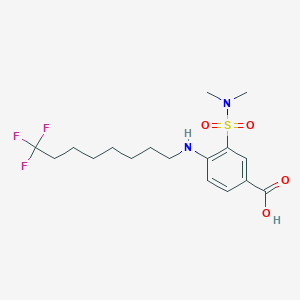
3-(Dimethylsulfamoyl)-4-(8,8,8-trifluorooctylamino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Dimethylsulfamoyl)-4-(8,8,8-trifluorooctylamino)benzoic acid is a synthetic organic compound characterized by the presence of a benzoic acid core substituted with dimethylsulfamoyl and trifluorooctylamino groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylsulfamoyl)-4-(8,8,8-trifluorooctylamino)benzoic acid typically involves multiple steps:
Formation of the Benzoic Acid Core: The starting material, 4-aminobenzoic acid, undergoes sulfonation with dimethylsulfamoyl chloride in the presence of a base such as pyridine to form 3-(dimethylsulfamoyl)-4-aminobenzoic acid.
Introduction of the Trifluorooctylamino Group: The intermediate is then reacted with 8,8,8-trifluorooctylamine under acidic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-(Dimethylsulfamoyl)-4-(8,8,8-trifluorooctylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide and amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkoxides or amines in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or sulfonic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
科学的研究の応用
3-(Dimethylsulfamoyl)-4-(8,8,8-trifluorooctylamino)benzoic acid has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the synthesis of advanced materials with specific properties such as hydrophobicity and thermal stability.
Industrial Chemistry: Employed as an intermediate in the synthesis of specialty chemicals and polymers.
作用機序
The mechanism of action of 3-(Dimethylsulfamoyl)-4-(8,8,8-trifluorooctylamino)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluorooctylamino group may enhance binding affinity through hydrophobic interactions, while the dimethylsulfamoyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
類似化合物との比較
Similar Compounds
- 3-(Dimethylsulfamoyl)-4-(trifluoromethylamino)benzoic acid
- 3-(Dimethylsulfamoyl)-4-(perfluorooctylamino)benzoic acid
- 3-(Dimethylsulfamoyl)-4-(octylamino)benzoic acid
Uniqueness
3-(Dimethylsulfamoyl)-4-(8,8,8-trifluorooctylamino)benzoic acid is unique due to the presence of the trifluorooctylamino group, which imparts distinct physicochemical properties such as increased hydrophobicity and thermal stability. This makes it particularly valuable in applications requiring these specific characteristics.
特性
分子式 |
C17H25F3N2O4S |
|---|---|
分子量 |
410.5 g/mol |
IUPAC名 |
3-(dimethylsulfamoyl)-4-(8,8,8-trifluorooctylamino)benzoic acid |
InChI |
InChI=1S/C17H25F3N2O4S/c1-22(2)27(25,26)15-12-13(16(23)24)8-9-14(15)21-11-7-5-3-4-6-10-17(18,19)20/h8-9,12,21H,3-7,10-11H2,1-2H3,(H,23,24) |
InChIキー |
ZAJDYPRGNPKHEI-UHFFFAOYSA-N |
正規SMILES |
CN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)O)NCCCCCCCC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N1-(4-methoxyphenyl)benzene-1,4-diamine)](/img/structure/B11927655.png)
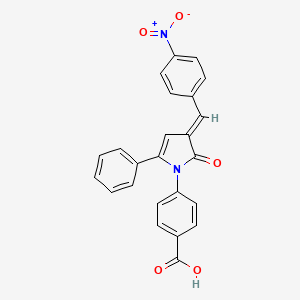
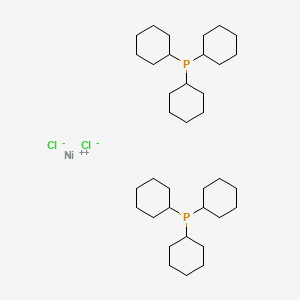

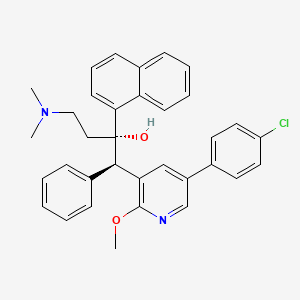
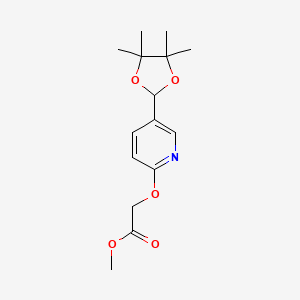
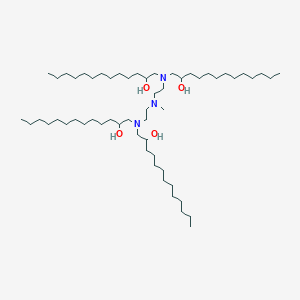


![DI-Micron-Hydroxo-Bis-[(N N N N-Tetramethyl-Ethylenedia E)Copper(II)]Chloride](/img/structure/B11927687.png)
